An In-depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid
An In-depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-(2-Nitrophenyl)propanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Core Chemical Properties
3-(2-Nitrophenyl)propanoic acid, with the CAS number 2001-32-3, is a nitro-substituted aromatic carboxylic acid. Its chemical structure and key properties are summarized below.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 3-(2-nitrophenyl)propanoic acid | [1] |
| CAS Number | 2001-32-3 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Melting Point | 115 °C | [3] |
| Boiling Point | Predicted: 386.9±17.0 °C | |
| pKa | Predicted: 4.03±0.10 | |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. |
Synthesis of 3-(2-Nitrophenyl)propanoic Acid
A common synthetic route to 3-(2-Nitrophenyl)propanoic acid involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a weak base.[4][5][6] An alternative modern approach involves the hydrolysis of diethyl 2-(2-nitrobenzyl)malonate.
Experimental Protocol: Hydrolysis of Diethyl 2-(2-nitrobenzyl)malonate
This protocol details the synthesis of 3-(2-nitrophenyl)propanoic acid from diethyl 2-(2-nitrobenzyl)malonate.[7]
Materials:
-
Diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol)
-
6N Hydrochloric acid (131 mL)
-
Acetic acid (131 mL)
-
6 M Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
-
Single-necked round-bottomed flask (2L)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 2L single-necked round-bottomed flask, add diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol), 6N hydrochloric acid (131 mL), and acetic acid (131 mL).
-
Heat the reaction mixture to reflux for 48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and alkalize with 6 M sodium hydroxide solution (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 250 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% solution of ethyl acetate in hexane as the eluent.
-
This procedure yields 3-(2-nitrophenyl)propionic acid (5.4 g, 94% yield).[7]
Spectral Analysis
The structural confirmation of 3-(2-Nitrophenyl)propanoic acid is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(2-Nitrophenyl)propanoic acid would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the downfield region. The methylene protons adjacent to the aromatic ring and the carboxylic acid group would appear as distinct triplets. The carboxylic acid proton would be a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the nitro group being significantly shifted. The two methylene carbons will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(2-Nitrophenyl)propanoic acid will exhibit characteristic absorption bands for its functional groups.[8][9][10][11]
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[11]
-
C-H stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
-
N-O stretch (Nitro Group): Two strong bands are expected for the nitro group, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[9][10]
-
C-C stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
Biological Relevance and Applications in Drug Development
While direct biological activity or signaling pathway involvement of 3-(2-Nitrophenyl)propanoic acid is not extensively documented, its derivatives, particularly the amino-substituted analogs, are of significant interest in medicinal chemistry and drug development.
3-Amino-3-(2-nitrophenyl)propanoic acid is utilized as a pharmaceutical intermediate.[12][13] Furthermore, Fmoc-protected versions of amino-nitrophenyl propionic acids serve as valuable building blocks in peptide synthesis.[14] This suggests that 3-(2-Nitrophenyl)propanoic acid can be a precursor for synthesizing libraries of compounds for biological screening. Arylpropionic acid derivatives, as a class, are known to possess a wide range of pharmacological activities.[15]
The following diagram illustrates a potential workflow for the utilization of 3-(2-Nitrophenyl)propanoic acid in a drug discovery context.
Safety and Handling
3-(2-Nitrophenyl)propanoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(2-Nitrophenyl)propanoic acid is a versatile chemical intermediate with well-defined chemical and physical properties. While direct biological applications are not widely reported, its utility as a precursor for more complex molecules, particularly in the synthesis of peptide building blocks and other pharmaceutically relevant compounds, makes it a valuable tool for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid in future research endeavors.
References
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- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. 3-(2-nitrophenyl)propionic acid | 2001-32-3 [chemicalbook.com]
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- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3-Amino-3-(2-nitrophenyl)propanoic acid CAS#: 5678-48-8 [amp.chemicalbook.com]
- 13. Page loading... [guidechem.com]
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